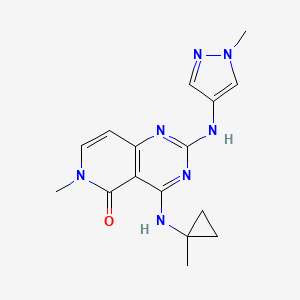

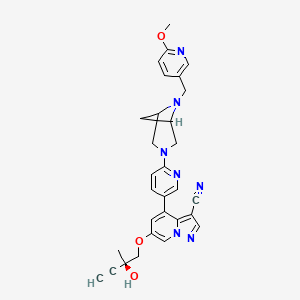

Resencatinib

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

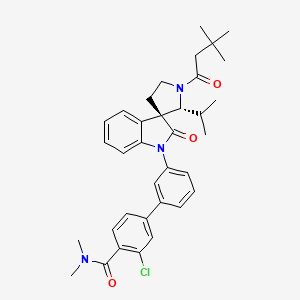

Resencatinib ist eine synthetische organische Verbindung, die für ihre Rolle als potenter Tyrosinkinase-Inhibitor bekannt ist. Sie zielt speziell auf die RET-Rezeptor-Tyrosinkinase ab, die an der Entwicklung verschiedener Krebsarten beteiligt ist, darunter Brustkrebs, Magenkrebs, Darmkrebs, Schilddrüsenkarzinome, nicht-kleinzelliges Lungenkarzinom und chronische myelomonozytäre Leukämie . Die Hemmung des RET-Rezeptors ist ein validierter Antitumormechanismus, der this compound zu einem vielversprechenden Kandidaten in der Krebstherapie macht.

Herstellungsmethoden

Die synthetischen Wege für this compound umfassen mehrere Schritte, darunter die Bildung seines bizyklischen Derivats. Die Herstellungsmethode ist im Patent WO2020228756A1 detailliert beschrieben, das die Verwendung bestimmter Reagenzien und Bedingungen zur Erzielung der gewünschten Verbindung beschreibt . Industrielle Produktionsmethoden würden wahrscheinlich die Skalierung dieser synthetischen Wege umfassen, wobei gleichzeitig die Reinheit und Konsistenz des Endprodukts gewährleistet wird.

Vorbereitungsmethoden

The synthetic routes for resencatinib involve multiple steps, including the formation of its bicyclic derivative. The preparation method is detailed in patent WO2020228756A1, which describes the use of specific reagents and conditions to achieve the desired compound . Industrial production methods would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Resencatinib durchläuft verschiedene chemische Reaktionen, darunter die kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAc). Diese Reaktion beinhaltet die Reaktion der Alkingruppe in this compound mit Azid-haltigen Molekülen . Gängige Reagenzien und Bedingungen für diese Reaktion sind Kupferkatalysatoren und geeignete Lösungsmittel. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind in der Regel Cycloadditionsprodukte, die für weitere chemische Modifikationen oder biologische Studien verwendet werden können.

Wissenschaftliche Forschungsanwendungen

Resencatinib hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es aufgrund seiner Alkingruppe als Reagenz in der Click-Chemie verwendet . In der Biologie und Medizin macht die Rolle von this compound als RET-Rezeptor-Tyrosinkinase-Inhibitor es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie. Es hat sich gezeigt, dass es bei der Behandlung von nicht-kleinzelligem Lungenkrebs und anderen RET-positiven Krebsarten wirksam ist . Darüber hinaus macht die Fähigkeit von this compound, spezifische molekulare Zielstrukturen zu hemmen, es zu einer nützlichen Verbindung beim Studium von zellulären Signalwegen und der Krebsbiologie.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die RET-Rezeptor-Tyrosinkinase hemmt. Der RET-Rezeptor ist ein Proto-Onkogen, das, wenn es mutiert oder überexprimiert ist, zu unkontrollierter Zellproliferation und Tumorwachstum führen kann . Durch die Bindung an den RET-Rezeptor verhindert this compound dessen Aktivierung und die anschließende Signalübertragung über nachgeschaltete Wege, die an Zellproliferation, Wachstum, Differenzierung und Überleben beteiligt sind . Diese Hemmung reduziert effektiv das Tumorwachstum und die -progression bei RET-positiven Krebsarten.

Wirkmechanismus

Resencatinib exerts its effects by inhibiting the RET receptor tyrosine kinase. The RET receptor is a proto-oncogene that, when mutated or overexpressed, can lead to uncontrolled cell proliferation and tumor growth . By binding to the RET receptor, this compound prevents its activation and subsequent signaling through downstream pathways involved in cell proliferation, growth, differentiation, and survival . This inhibition effectively reduces tumor growth and progression in RET-positive cancers.

Vergleich Mit ähnlichen Verbindungen

Resencatinib ist unter den Tyrosinkinase-Inhibitoren einzigartig aufgrund seiner spezifischen Zielsetzung des RET-Rezeptors. Ähnliche Verbindungen umfassen Selpercatinib und Pralsetinib, die ebenfalls RET-Inhibitoren sind, die in der Krebstherapie eingesetzt werden . Die einzigartige chemische Struktur und die Bindungseigenschaften von this compound können Vorteile in Bezug auf Wirksamkeit und Selektivität bieten. Andere ähnliche Verbindungen umfassen Vandetanib und Cabozantinib, die mehrere Tyrosinkinasen angreifen, aber auch RET hemmen . Die Einzigartigkeit von this compound liegt in seiner potenten und selektiven Hemmung des RET-Rezeptors, was es zu einer wertvollen Ergänzung des Arsenals der Krebstherapeutika macht.

Eigenschaften

CAS-Nummer |

2546117-79-5 |

|---|---|

Molekularformel |

C30H29N7O3 |

Molekulargewicht |

535.6 g/mol |

IUPAC-Name |

6-[(2R)-2-hydroxy-2-methylbut-3-ynoxy]-4-[6-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile |

InChI |

InChI=1S/C30H29N7O3/c1-4-30(2,38)19-40-25-10-26(29-22(11-31)14-34-37(29)18-25)21-6-7-27(32-13-21)35-16-23-9-24(17-35)36(23)15-20-5-8-28(39-3)33-12-20/h1,5-8,10,12-14,18,23-24,38H,9,15-17,19H2,2-3H3/t23?,24?,30-/m1/s1 |

InChI-Schlüssel |

WNPSOODWDSNATA-DPHZAUTASA-N |

Isomerische SMILES |

C[C@](COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)(C#C)O |

Kanonische SMILES |

CC(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)(C#C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)

![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)

![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate](/img/structure/B12405715.png)